2-Nitro-6-(trifluoromethoxy)phenol
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Overview
Description
2-Nitro-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring
Mechanism of Action
Mode of Action
It is known that nitro compounds often undergo reduction reactions in biological systems . This could potentially lead to the formation of reactive intermediates that interact with various biological targets .
Biochemical Pathways
It’s worth noting that nitroaromatic compounds like this one can undergo various transformations in biological systems, including reduction, denitration, and ring cleavage . These transformations can potentially affect various biochemical pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethoxy)phenol typically involves the nitration of 6-(trifluoromethoxy)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Reduction: 2-Amino-6-(trifluoromethoxy)phenol
Substitution: Various substituted phenols depending on the reagent used
Oxidation: Quinone derivatives
Scientific Research Applications
2-Nitro-6-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethoxy)phenol
- 2-Nitro-6-(trifluoromethyl)phenol
- 2-Nitro-6-(methoxy)phenol
Uniqueness
2-Nitro-6-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-nitro-6-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-5-3-1-2-4(6(5)12)11(13)14/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLZLZHRZNVVGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742695 |
Source
|
Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261445-46-8 |
Source
|
Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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